molecular formula C12H15BrO2 B180002 Ethyl 4-(3-bromophenyl)butanoate CAS No. 176088-58-7

Ethyl 4-(3-bromophenyl)butanoate

Cat. No.: B180002
CAS No.: 176088-58-7
M. Wt: 271.15 g/mol
InChI Key: ILEHSWZBPMQZEH-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromophenyl)butanoate is an ester derivative featuring a brominated aromatic ring at the meta position of the phenyl group attached to a butanoate backbone. The bromine atom at the 3-position of the phenyl group enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. Its molecular weight is inferred to be approximately 271.15 g/mol, similar to its para-substituted counterpart, Ethyl 4-(4-bromophenyl)butanoate (CAS 105986-54-7) .

Properties

CAS No.

176088-58-7

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

ethyl 4-(3-bromophenyl)butanoate

InChI

InChI=1S/C12H15BrO2/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9H,2,4,6,8H2,1H3

InChI Key

ILEHSWZBPMQZEH-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC1=CC(=CC=C1)Br

Canonical SMILES

CCOC(=O)CCCC1=CC(=CC=C1)Br

Synonyms

Benzenebutanoic acid, 3-broMo-, ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position: Meta vs. Para Bromine

  • Steric effects may differ compared to para-substituted analogs, influencing reactivity in catalytic reactions.
  • Ethyl 4-(4-bromophenyl)butanoate (CAS 105986-54-7): Bromine at the para position exerts stronger resonance effects, enhancing electrophilicity of the aromatic ring. Widely used as a pharmaceutical intermediate, with a molecular weight of 271.15 g/mol and purity standards specified by suppliers like Aoen Chemical Technology Co., Ltd. .

Functional Group Variations: Ester vs. Ketone-Ester Hybrids

  • Ethyl 4-(3-bromophenyl)-4-oxobutanoate (CAS 147374-04-7): Features a ketone moiety at the 4-position of the butanoate chain, increasing polarity and reactivity toward nucleophiles. Molecular weight: 285.13 g/mol. The ketone group enables participation in condensation reactions (e.g., Knoevenagel) and complex heterocyclic syntheses .
  • Ethyl 3-(3-bromophenyl)-3-oxopropanoate (CAS 21575-91-7): Shorter chain (propanoate vs. butanoate) with a ketone at the 3-position. Similarity score of 0.96 to Ethyl 4-(3-bromophenyl)butanoate, suggesting overlapping applications in medicinal chemistry .

Halogen Substitution: Bromine vs. Chlorine

  • Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (CAS 221122-22-1): Chlorine substitution reduces molecular weight (255.74 g/mol) and alters reactivity. Chlorine’s lower electronegativity compared to bromine results in slower cross-coupling kinetics but improved stability under basic conditions .
  • Ethyl 4-(3-chlorobenzylamino)butanoate (CAS 1391078-47-9): Incorporates an amino group, expanding utility in peptide-like syntheses. Molecular weight: 255.74 g/mol .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Substituent Position Functional Groups Molecular Weight (g/mol) Key Applications
This compound N/A 3-Bromo Ester ~271.15 (inferred) Cross-coupling reactions
Ethyl 4-(4-bromophenyl)butanoate 105986-54-7 4-Bromo Ester 271.15 Pharmaceutical intermediate
Ethyl 4-(3-bromophenyl)-4-oxobutanoate 147374-04-7 3-Bromo, 4-Ketone Ester, Ketone 285.13 Nucleophilic reactions
Ethyl 3-(3-bromophenyl)-3-oxopropanoate 21575-91-7 3-Bromo, 3-Ketone Ester, Ketone 257.08 Medicinal chemistry
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate 221122-22-1 3-Chloro, 3-Ketone Ester, Ketone 255.74 Stabilized intermediates

Table 2: Reactivity Comparison

Compound Halogen Position Reactivity in Suzuki Coupling Key Reactivity Features
Ethyl 4-(4-bromophenyl)butanoate Br Para High (resonance-enhanced) Preferred for aryl-aryl bond formation
This compound Br Meta Moderate Steric hindrance may reduce efficiency
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate Cl Meta Low Slower oxidative addition with catalysts

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